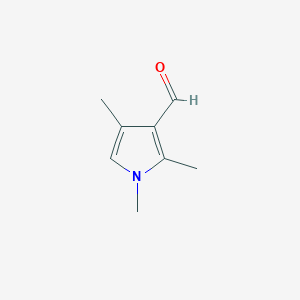

1,2,4-trimethyl-1H-pyrrole-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2,4-Trimethyl-1H-pyrrole-3-carbaldehyde is an organic compound with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol . It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is primarily used in research settings, particularly in the field of proteomics .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,2,4-Trimethyl-1H-pyrrole-3-carbaldehyde can be synthesized through various synthetic routes. One common method involves the reaction of pyrrole derivatives with formaldehyde under controlled conditions . The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol or dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Industrial production may also involve continuous flow reactors to ensure consistent product quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

1,2,4-Trimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The alde

Actividad Biológica

1,2,4-Trimethyl-1H-pyrrole-3-carbaldehyde is a compound of interest in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, including mechanisms of action, applications in medicine, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its pyrrole ring structure with three methyl groups and an aldehyde functional group. This structure contributes to its reactivity and interaction with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, which modulates enzyme function and alters metabolic pathways.

- Cellular Signaling Modulation : It may influence signal transduction pathways that are crucial for cellular responses to stimuli, potentially leading to anti-inflammatory or anticancer effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacterial strains, highlighting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

The compound has shown promise in anticancer research. A study involving derivatives of pyrrole compounds indicated that modifications on the pyrrole ring could enhance cytotoxicity against cancer cell lines. The structure–activity relationship (SAR) analysis revealed that specific substitutions could significantly improve the potency against tumor cells while minimizing toxicity to normal cells .

Study on Antituberculosis Activity

A notable study evaluated pyrrole derivatives for their antitubercular properties. Although this compound was not the primary focus, related compounds demonstrated significant activity against drug-resistant strains of Mycobacterium tuberculosis. The findings suggest that similar structural motifs may confer beneficial properties for targeting tuberculosis .

Cytotoxicity Assessment

In a cytotoxicity assessment using human cancer cell lines, this compound exhibited varying degrees of cytotoxic effects depending on concentration. At lower concentrations, it displayed minimal effects on cell viability; however, higher concentrations led to significant reductions in cell survival rates. This dosage-dependent response emphasizes the importance of careful dosing in therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Cytotoxicity Level |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| 3,4-Dimethylpyrrole | Low | Moderate | Low |

| Pyrrole-2-carboxamide | High | Very High | Low |

This table illustrates the comparative biological activities of this compound with other pyrrole derivatives.

Propiedades

IUPAC Name |

1,2,4-trimethylpyrrole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-4-9(3)7(2)8(6)5-10/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGIDDWMPJPUIRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=C1C=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.